2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol

Description

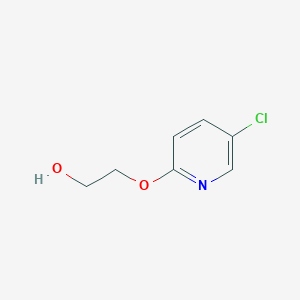

2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol is a pyridine derivative characterized by a hydroxyl-terminated ethoxy side chain attached to the 2-position of a 5-chloropyridine ring. Its molecular formula is C₇H₈ClNO₂ with a molecular weight of 173.60 g/mol . Its structure combines the aromaticity and electron-deficient nature of the pyridine ring with the hydrophilicity of the ethan-1-ol group, enabling diverse reactivity.

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

2-(5-chloropyridin-2-yl)oxyethanol |

InChI |

InChI=1S/C7H8ClNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 |

InChI Key |

PLTLBFMHANFNSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol typically involves the reaction of 5-chloropyridine-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

5-Chloropyridine-2-ol+Ethylene oxide→2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol

Industrial Production Methods

In an industrial setting, the production of 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 2-((5-Chloropyridin-2-yl)oxy)acetaldehyde or 2-((5-Chloropyridin-2-yl)oxy)acetic acid.

Reduction: Formation of 2-((5-Chloropyridin-2-yl)oxy)ethanamine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol and its analogs:

* Discrepancy in : Reported molecular weight (245.71) conflicts with formula C₁₀H₁₆ClN₃O₂; likely typographical error.

Key Observations :

- Substituent Effects : The chlorine atom at the 5-position on the pyridine ring (in the target compound) enhances electronegativity and lipophilicity compared to fluorine (in 2-(5-fluoropyridin-3-yl)ethan-1-ol) or methyl groups (in 2-[(5-methylpyridin-2-yl)oxy]ethan-1-ol).

- Hydroxyl vs.

- Physical State : 1-(5-Chloropyridin-2-yl)ethan-1-ol exists as a liquid , while more complex analogs like 2-(2-(2-((2-(4-chlorophenyl)propan-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol are described as colorless oils .

Pharmacological and Industrial Relevance

- The fluorinated analog () may serve as a bioisostere in drug design, leveraging fluorine’s metabolic stability.

- Purity and Safety: Purity levels for related compounds range from 95% (e.g., 2-[(5-aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride ) to unspecified grades (). Safety data for many analogs remain undocumented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.